3-(4-Fluorophenyl)isothiazole-4-carboxylic acid
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Overview
Description
3-(4-Fluorophenyl)isothiazole-4-carboxylic acid is a chemical compound with the molecular formula C10H6FNO2S and a molecular weight of 223.22 g/mol . It belongs to the class of isothiazole carboxylic acids, which are known for their diverse biological activities and applications in various fields of research .
Preparation Methods
The synthesis of 3-(4-Fluorophenyl)isothiazole-4-carboxylic acid typically involves the reaction of 4-fluoroaniline with carbon disulfide and chloroacetic acid under basic conditions to form the intermediate 4-fluorophenyl isothiocyanate. This intermediate then undergoes cyclization with hydrazine hydrate to form the isothiazole ring . The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from 50°C to 100°C . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
3-(4-Fluorophenyl)isothiazole-4-carboxylic acid undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives .
Scientific Research Applications
3-(4-Fluorophenyl)isothiazole-4-carboxylic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)isothiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to the modulation of biological processes . For example, it may inhibit the growth of microbial cells by interfering with their metabolic pathways or induce apoptosis in cancer cells by targeting specific signaling pathways . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
3-(4-Fluorophenyl)isothiazole-4-carboxylic acid can be compared with other similar compounds, such as:
4-(4-Fluorophenyl)thiazole-2-carboxylic acid: This compound has a similar structure but with a thiazole ring instead of an isothiazole ring.
3-(4-Chlorophenyl)isothiazole-4-carboxylic acid: This compound has a chlorine atom instead of a fluorine atom on the phenyl ring, which may result in different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the isothiazole ring, which imparts distinct reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C10H6FNO2S |
---|---|
Molecular Weight |
223.23 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-1,2-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C10H6FNO2S/c11-7-3-1-6(2-4-7)9-8(10(13)14)5-15-12-9/h1-5H,(H,13,14) |
InChI Key |
SABKXLMYLLYDDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NSC=C2C(=O)O)F |
Origin of Product |
United States |
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